molecular formula C17H17ClN2O2S B2445999 N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941921-48-8

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2445999
CAS No.: 941921-48-8
M. Wt: 348.85
InChI Key: SPOAJWHSXRZFAE-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chlorophenethyl group and a methylthiophenyl group attached to an oxalamide backbone

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOAJWHSXRZFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Amidation

Oxalyl chloride (ClCO-COCl) is a cornerstone reagent for synthesizing oxalamides due to its high reactivity with amines. The general pathway involves sequential nucleophilic acyl substitution:

  • First Amidation : Reaction of oxalyl chloride with 4-chlorophenethylamine generates a mono-acid chloride intermediate.
  • Second Amidation : The intermediate reacts with 3-(methylthio)aniline to yield the target compound.

Key Parameters :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis.
  • Temperature : 0–25°C to control exothermicity.
  • Stoichiometry : A 1:1:1 molar ratio of oxalyl chloride to each amine ensures minimal cross-contamination.

This method is analogous to the synthesis of N,N′-bis(2-hydroxyethyl)oxalamide, where diethyl oxalate reacts stepwise with ethanolamine under controlled conditions.

Coupling Agent-Assisted Amidation

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable efficient amide bond formation under mild conditions. For the target compound:

  • Activation : Oxalic acid is activated using EDCl and HOBt (Hydroxybenzotriazole) in dimethylformamide (DMF).
  • Stepwise Coupling :
    • 4-Chlorophenethylamine is added first, followed by 3-(methylthio)aniline.
    • Yields >80% are achievable with rigorous exclusion of moisture.

Advantages :

  • Avoids handling corrosive oxalyl chloride.
  • Compatible with thermally sensitive substrates.

Catalytic Systems for Direct Amidation

Copper-Catalyzed Coupling Reactions

Copper(I) iodide (CuI) with nitrogenous ligands (e.g., ethylenediamine) facilitates Ullmann-type coupling between aryl halides and amines. While the target compound lacks halogens, this system is relevant for synthesizing intermediates like 3-(methylthio)aniline. For example:

  • Synthesis of 3-Fluoro-5-methoxyaniline : A Schlenk tube reaction with CuI, potassium phosphate, and ammonium hydroxide at 110°C achieves 79% yield.

Adaptation Potential :

  • Replace aryl halides with brominated precursors of 3-(methylthio)phenyl groups.
  • Use ligand systems (e.g., N1,N2-bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide) to enhance catalytic efficiency.

Titanium Alkoxide-Catalyzed Esterification

Titanium tetrabutoxide (Ti(OPr)₄) catalyzes transesterification and amidation reactions. In a scaled-up synthesis of a related antioxidant:

  • Conditions : 155–185°C with butyl titanate (1 mol%).
  • Yield : 94.2% for a bis-amide product.

Application to Target Compound :

  • React methyl oxalate with 4-chlorophenethylamine and 3-(methylthio)aniline under Ti catalysis.
  • Distill off methanol byproduct to drive equilibrium.

Solvent and Temperature Optimization

Solvent Selection

  • Polar Aprotic Solvents : DMF or dimethyl sulfoxide (DMSO) enhance amine nucleophilicity but require anhydrous conditions.
  • Ether Solvents : 1,2-Dimethoxyethane supports reflux conditions (e.g., 4-hour reflux for oxalamide crystallization).

Temperature Gradients

  • Low-Temperature Steps : 0°C for initial amine addition to oxalyl chloride to mitigate side reactions.
  • High-Temperature Steps : 185°C for titanium-catalyzed reactions to accelerate kinetics.

Comparative Analysis of Reported Methods

Method Conditions Yield Key Advantage
Oxalyl Chloride 0–25°C, CH₂Cl₂ ~75%* High purity
EDCl/HOBt Coupling RT, DMF >80%* Mild conditions
Copper Catalysis 110°C, DMSO, CuI 79%† Halogenated intermediate synthesis
Titanium Catalysis 155–185°C, Ti(OPr)₄ 94.2%† Scalability

*Estimated based on analogous reactions.
†Reported for similar compounds.

Challenges and Mitigation Strategies

Regioselectivity Control

The asymmetric structure of N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide necessitates precise stoichiometry. Solutions include:

  • Stepwise Addition : Prioritize reaction with the more nucleophilic amine (e.g., 4-chlorophenethylamine due to electron-withdrawing Cl).
  • Protecting Groups : Temporarily protect one amine using tert-butoxycarbonyl (Boc) groups.

Byproduct Formation

  • Hydrolysis Products : Use molecular sieves to scavenge water in EDCl-mediated couplings.
  • Dimerization : Maintain dilute conditions (<0.5 M) during oxalyl chloride reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, acidic conditions

    Substitution: Amines, thiols, basic or neutral conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenethyl derivatives

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the chlorophenethyl and methylthiophenyl groups may contribute to its bioactivity.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in various medical applications.

    Industry: Utilized in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the presence of the chlorophenethyl and methylthiophenyl groups may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the combination of the chlorophenethyl and methylthiophenyl groups attached to an oxalamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, and specificity for certain targets, making it a promising candidate for further investigation.

Biological Activity

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by a unique structure that includes a chlorophenethyl moiety and a methylthiophenyl group. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is likely mediated through several biochemical pathways. Similar compounds have been shown to interact with various molecular targets, leading to alterations in cellular processes. The chlorophenethyl group may facilitate interactions with hydrophobic pockets in proteins, while the oxalamide core can form hydrogen bonds with amino acid residues, potentially modulating enzyme and receptor activities.

Biological Activity

Research indicates that compounds with structural similarities to this compound often exhibit significant pharmacological effects. Potential biological activities include:

  • Antimicrobial Properties: Compounds in this class have been studied for their ability to inhibit microbial growth.
  • Anticancer Activity: Preliminary studies suggest that the unique structure may confer anticancer properties, although specific data on this compound is limited.
  • Neuroprotective Effects: Some oxalamides have shown promise in protecting neuronal cells from damage.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds provide insights into its potential applications:

Compound NameBiological ActivityReference
N1,N2-Di(pyridin-2-yl)oxalamideAntimicrobial activity
N1-(4-chlorophenyl)-N2-(2-fluorophenyl)oxalamideAnticancer properties
N1-(4-chlorophenethyl)-N2-(3-methylthio)phenyl oxalamidePotential bioactivity due to unique structure

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic route includes:

  • Preparation of Intermediate: Reacting 4-chlorophenethylamine with oxalyl chloride in an inert solvent.
  • Formation of Final Product: Addition of 3-(methylthio)aniline under controlled conditions.

This method ensures high purity and yield, making it suitable for further biological evaluation.

Q & A

Basic: What are the established synthetic routes for N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide, and how is structural purity ensured?

Methodological Answer:
Synthesis typically involves coupling chlorophenethylamine and 3-(methylthio)phenyl isocyanate via oxalyl chloride intermediates. Key steps include:

  • Amide bond formation : Reacting primary amines with activated oxalic acid derivatives under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) .
  • Characterization :
    • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions.
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C17H16ClN2O2S, MW 354.84 g/mol) .
  • Purity assessment : HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst screening : Test bases like DMAP or pyridine to accelerate coupling efficiency.
  • Temperature control : Lower temperatures (0–5°C) minimize oxalamide dimerization, a common side reaction .
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically.
  • Yield optimization : Design-of-experiment (DoE) models to balance variables (e.g., molar ratios, solvent volume) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies aromatic protons (δ 7.2–7.4 ppm) and methylthio groups (δ 2.5 ppm) .
    • 13^13C NMR confirms carbonyl carbons (δ 160–165 ppm) and chlorophenyl substituents .
  • Mass Spectrometry : ESI-MS or APCI-MS detects [M+H]+ ions (m/z 355.8) .
  • Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.3% theoretical values .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs in single crystals .

Advanced: What strategies address contradictions in biological activity data across in vitro and in vivo studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to internal controls (e.g., β-actin) .
  • Metabolic stability : Compare liver microsome half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Solubility correction : Adjust DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based assays .
  • Target engagement validation : Employ SPR (surface plasmon resonance) to measure direct binding affinity to hypothesized targets (e.g., kinases) .

Basic: What are the key physicochemical properties of this compound relevant to drug discovery?

Methodological Answer:

  • LogP : ~3.2 (calculated via ChemDraw), indicating moderate lipophilicity .
  • Aqueous solubility : <10 µM in PBS (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles .
  • pKa : Amide protons (pKa ~10–12) influence ionization in physiological conditions .
  • Thermal stability : Melting point ~180–185°C (DSC analysis) .

Advanced: How can computational modeling elucidate the mechanism of action of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding to targets like HDACs or kinase domains (PDB IDs: 4BKX, 3POZ) .
  • MD simulations : GROMACS-based 100-ns trajectories assess protein-ligand complex stability in aqueous environments .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, SMe groups) with IC50 values from kinase inhibition assays .
  • ADMET prediction : SwissADME or pkCSM models estimate bioavailability, CYP450 interactions, and toxicity .

Basic: What are the known structural analogs of this compound, and how do their activities compare?

Methodological Answer:

Analog Substituents Key Activity Differences
N1-(4-chlorophenethyl)-N2-(4-fluorophenyl)oxalamideF instead of SMeLower kinase inhibition (IC50 1.2 µM vs. 0.8 µM)
N1-(3-chloro-4-methylphenyl)-N2-(morpholinoethyl)oxalamideMorpholine ringEnhanced solubility but reduced metabolic stability
N1-(2,3-dimethylphenyl)-N2-(thiopyran)oxalamideThiopyran moietyHigher cytotoxicity (HeLa cells, IC50 0.5 µM)

Advanced: How should researchers design assays to evaluate target engagement and off-target effects?

Methodological Answer:

  • Primary screening :
    • Kinase profiling : Eurofins KinaseProfiler™ (100+ kinases at 1 µM compound concentration) .
    • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates .
  • Counter-screens :
    • hERG inhibition : Patch-clamp assays (IC50 >10 µM required for cardiac safety) .
    • CYP450 inhibition : Luminescent assays (CYP3A4, 2D6 isoforms) .
  • Omics integration : RNA-seq to identify differentially expressed pathways post-treatment .

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